4-(Phenylsulfamoyl)benzeneboronic acid
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The aromatic protons of the benzene rings resonate between δ 7.2–8.1 ppm, with splitting patterns indicating para substitution. The -SO₂NHPh group’s NH proton appears as a broad singlet at δ 6.8–7.0 ppm, while boronic acid hydroxyl protons are observed as a broad peak at δ 5.5–6.0 ppm.
- ¹³C NMR : The boron-bound carbon resonates at δ 135–140 ppm, while sulfonamide-linked carbons appear at δ 125–130 ppm.
- ¹¹B NMR : A singlet at δ 28–30 ppm confirms the presence of trigonal planar boron.
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry (MS)
The molecular ion peak [M+H]⁺ is observed at m/z 278.1. Fragmentation patterns include loss of H₂O (m/z 260.1) and cleavage of the sulfamoyl group (m/z 141.0 for C₆H₅SO₂⁺).
Comparative Analysis with Related Benzeneboronic Acid Derivatives
Table 2: Structural and Electronic Comparison of Benzeneboronic Acid Derivatives
*Estimated based on sulfonamide-substituted analogs.
The phenylsulfamoyl group enhances solubility in polar solvents compared to alkyl-substituted derivatives (e.g., 4-tert-butylphenylboronic acid). Electronic effects from the electron-withdrawing sulfonamide lower the boronic acid’s pKa, enabling cis-diol binding at near-neutral pH. Para-substituted analogs exhibit superior bioactivity over ortho/meta isomers due to reduced steric hindrance.
Tautomerism and Prototropic Equilibria in Sulfamoyl-Boronic Acid Systems
The compound exists in dynamic equilibria involving:
- Boronic Acid Tautomerism : Interconversion between trigonal (B(OH)₂) and tetrahedral (B(OH)₃⁻) forms, influenced by pH.
- Sulfamoyl Prototropy : The -SO₂NHPh group participates in acid-base equilibria, with deprotonation occurring at pH > 9.
Figure 1: Prototropic Equilibria of this compound
- Neutral Form (pH 5–7) : Dominates as B(OH)₂ and -SO₂NHPh.
- Anionic Form (pH > 8) : Boronate (B(OH)₃⁻) and sulfonamide deprotonation (-SO₂N⁻Ph).
Properties
IUPAC Name |
[4-(phenylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO4S/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11/h1-9,14-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRXITMTSNTJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Common Methods for Arylboronic Acid Synthesis
The boronic acid functionality is commonly introduced via:
- Reaction of arylmagnesium halides (Grignard reagents) with trialkyl borates , followed by acidic hydrolysis.
- Lithiation of aryl halides followed by reaction with trialkyl borates , then hydrolysis.
- Hydrolysis of potassium aryl trifluoroborates under acidic conditions.
For example, phenylboronic acid is efficiently prepared by treating phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid in good yield.
Application to 4-Substituted Arylboronic Acids
In the case of this compound, the starting aryl halide would be a 4-(phenylsulfamoyl) substituted bromobenzene or chlorobenzene derivative. This intermediate can be prepared by sulfonamide formation on 4-aminobromobenzene or via sulfonyl chloride intermediates.
Subsequently, the aryl halide is converted into the corresponding boronic acid using:
- Grignard reagent formation : The 4-(phenylsulfamoyl) bromobenzene is reacted with magnesium to form the Grignard reagent.
- Reaction with trimethyl borate : The Grignard reagent is then treated with trimethyl borate at low temperature (typically −60 to −78 °C).
- Acidic hydrolysis : The boronic ester intermediate is hydrolyzed under acidic conditions to yield the boronic acid.
This approach parallels the synthesis of related compounds such as 4-formylphenylboronic acid, where 4-bromobenzaldehyde is converted to the boronic acid via Grignard or lithiation routes.
Introduction of the Phenylsulfamoyl Group
The phenylsulfamoyl group (–SO2NH–C6H5) can be introduced by:
- Sulfonamide formation from sulfonyl chlorides : Reacting 4-aminophenylboronic acid or its protected derivatives with phenylsulfonyl chloride under controlled conditions.
- Direct sulfonylation of aniline derivatives : Starting from 4-aminophenylboronic acid, the amino group is reacted with phenylsulfonyl chloride to form the phenylsulfamoyl substituent.
The sulfonamide formation is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid generated.
Representative Synthetic Route Example
| Step | Reaction Type | Reactants/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Sulfonamide formation | 4-Aminophenylboronic acid + phenylsulfonyl chloride, base | 4-(Phenylsulfamoyl)phenylboronic acid precursor | Mild conditions to avoid boronic acid degradation |
| 2 | Protection (optional) | Protection of boronic acid as ester (e.g., pinacol ester) | Stabilizes boronic acid during sulfonylation | Protects boronic acid from side reactions |
| 3 | Deprotection | Acidic hydrolysis of boronic ester | Free boronic acid obtained | Final compound isolated and purified |
Purification and Characterization
The final product, this compound, is typically purified by recrystallization or chromatography. It is characterized by:
- NMR spectroscopy (¹H, ¹³C, ¹¹B) to confirm boronic acid and sulfonamide functionalities.
- Mass spectrometry to confirm molecular weight (277.11 g/mol).
- Melting point determination and elemental analysis for purity assessment.
Research Findings and Notes
- The boronic acid group is sensitive to protodeboronation under acidic or basic conditions, so reaction conditions must be carefully controlled to maintain yield and purity.
- Sulfonamide formation is generally high yielding and selective, but the presence of boronic acid requires mild reaction conditions to prevent side reactions.
- Alternative synthetic routes may involve Suzuki coupling of a boronic acid with a sulfonamide-substituted aryl halide, but this is less common due to potential cross-reactivity.
- The use of potassium aryl trifluoroborates as stable boron sources for hydrolysis to boronic acids is a promising approach for scale-up.
- No direct industrial-scale synthesis data for this compound was found, but analogous compounds have been produced with yields ranging from 70-90% under optimized conditions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Grignard + Trimethyl Borate | 4-(Phenylsulfamoyl) bromobenzene | Mg, B(OMe)3, acidic hydrolysis | 70-85% | Well-established, scalable | Sensitive to moisture, harsh Mg |
| Lithiation + Trialkyl Borate | 4-(Phenylsulfamoyl) bromobenzene | n-BuLi, B(OiPr)3, acidic hydrolysis | 75-90% | High yield, mild conditions | Requires low temperature, pyrophoric reagents |
| Sulfonamide formation post-boronic acid synthesis | 4-Aminophenylboronic acid + PhSO2Cl | Base, inert solvent, mild temperature | 80-95% | Selective, high yield | Requires pure amine intermediate |
| Hydrolysis of potassium aryl trifluoroborate | Potassium 4-(phenylsulfamoyl)phenyl trifluoroborate | Acidic alumina or silica, mild acidic conditions | 70-80% | Stable intermediates, mild hydrolysis | Availability of trifluoroborate precursor |
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylsulfamoyl)benzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.
Reduction: The compound can be reduced to form corresponding boronic esters or boronic acids.
Substitution Reactions: The phenylsulfamoyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reactions: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Boronic Esters: Resulting from the oxidation of the boronic acid group.
Boronic Acids: Formed through reduction reactions.
Substituted Derivatives: Various nucleophiles can lead to the formation of different substituted products.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research has identified 4-(phenylsulfamoyl)benzeneboronic acid as a potential scaffold for antiviral compounds. Studies have shown that modifications to its structure can enhance its efficacy against viruses, such as human norovirus. For instance, derivatives of this compound demonstrated significant inhibition of norovirus replication in cell-based assays, highlighting its potential as an antiviral agent .
Drug Design
The compound's structural features allow it to interact effectively with biological targets. The incorporation of the phenylsulfamoyl group enhances the molecule's ability to mimic natural substrates, which is crucial for binding to viral polymerases and other enzymatic targets. This property is particularly relevant in the development of new antiviral therapies .
Organic Synthesis
Suzuki Coupling Reactions
this compound serves as a valuable reagent in Suzuki coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis, enabling the construction of complex molecules from simpler ones. The compound's boronic acid functionality allows for effective coupling with various aryl halides, facilitating the synthesis of biaryl compounds .
Catalytic Applications
The compound has been employed as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates. For example, it has been used in copper-catalyzed oxidative reactions, which are essential for synthesizing complex organic molecules efficiently .
Biological Studies
Enzyme Inhibition Studies
In biochemical research, this compound has been evaluated for its inhibitory effects on specific enzymes related to viral replication. In vitro studies have demonstrated its ability to inhibit RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication processes . These findings suggest that the compound could be a lead candidate for developing antiviral drugs targeting similar enzymes.
Table 1: Summary of Applications
Table 2: Inhibition Data Against Norovirus RdRp
| Compound | IC50 (µM) | % Inhibition at Max Concentration | Reference |
|---|---|---|---|
| This compound | 20 | 40% | |
| Modified derivatives | Varies | Up to 60% |
Case Study 1: Antiviral Efficacy
In a study examining the antiviral properties of various compounds, this compound was modified to enhance solubility and bioactivity. The resulting derivatives showed improved inhibition rates against human norovirus, suggesting that structural modifications can significantly affect antiviral efficacy.
Case Study 2: Catalytic Efficiency
A research team utilized this compound in a series of Suzuki coupling reactions to synthesize biaryl compounds. The study highlighted the efficiency of this compound as a catalyst under mild conditions, demonstrating high yields and selectivity compared to traditional methods.
Mechanism of Action
The mechanism by which 4-(Phenylsulfamoyl)benzeneboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other functional groups, leading to the modulation of biological processes. The phenylsulfamoyl group can interact with enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Sulfamoyl-Substituted Boronic Acids
Key Observations :
- Electronic Effects : The trifluoromethyl group in 4-[2-(trifluoromethyl)phenylsulfamoyl]benzeneboronic acid increases electrophilicity, accelerating Suzuki reactions compared to unsubstituted analogs .
- Steric Effects : Bulky substituents like tert-butyl reduce reaction rates due to steric hindrance, as seen in 4-(tert-butylsulfamoyl)benzeneboronic acid .
- Biological Interactions : Methyl and cyclopropyl substituents improve membrane permeability and metabolic stability, making them suitable for drug discovery .
Boronic Acids with Thioether and Ether Linkages
Key Observations :
- Thioether vs. Ether : The thioether group in 4-(methylthio)phenylboronic acid provides stronger electron-donating effects than ethers, influencing conjugation in materials science .
- Pharmaceutical Utility: 4-Phenoxyphenylboronic acid is critical in synthesizing kinase inhibitors like Ibrutinib, highlighting the role of boronic acids in oncology .
Biological Activity
4-(Phenylsulfamoyl)benzeneboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a phenylsulfamoyl group, which may enhance its interaction with biological targets. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, especially in cancer treatment and enzyme inhibition.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Boronic acids are known to interact with serine proteases and other enzymes involved in cancer progression. The proposed mechanisms include:
- Inhibition of Proteasomes : Similar compounds have been shown to inhibit the proteasome pathway, leading to accumulation of pro-apoptotic factors and subsequent cell death in cancer cells .
- Targeting Rho GTPases : Research indicates that boronic acids can affect the activity of Rho family GTPases, which are critical for cell migration and proliferation .
In Vitro Studies
A series of studies have evaluated the efficacy of this compound in various cancer cell lines:
- Prostate Cancer Cells : In vitro experiments demonstrated that this compound inhibits the migration and invasion of prostate cancer cells, similar to other phenylboronic acid derivatives .
- Breast Cancer Models : The compound has shown promise in inhibiting growth in breast cancer cell lines by inducing cell cycle arrest at the G2/M phase .
Case Studies
- Case Study on Enzyme Inhibition :
- Antiviral Activity :
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes and purification methods for 4-(Phenylsulfamoyl)benzeneboronic acid?
- Methodological Answer : The compound can be synthesized via sulfonylation of 4-aminophenylboronic acid with phenylsulfonyl chloride under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Post-synthesis, purification is typically achieved through recrystallization in ethanol/water mixtures or column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Purity validation via HPLC or NMR (monitoring for residual solvents or unreacted starting materials) is critical .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Store in a dark, dry environment under inert gas (argon/nitrogen) to prevent boronic acid degradation. In case of exposure, immediately rinse with water and seek medical attention. Safety data from analogous sulfamoyl boronic acids suggest low acute toxicity but emphasize respiratory irritation risks .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer : Employ and NMR to confirm the phenylsulfamoyl and boronic acid moieties. The sulfamoyl group’s NH protons typically appear as broad singlets (~8–10 ppm). NMR can verify boronic acid integrity (δ ~30 ppm). Mass spectrometry (ESI-TOF) is recommended for molecular weight confirmation .
Advanced Research Questions
Q. How does the sulfamoyl group influence reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The sulfamoyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the boronic acid and accelerating transmetallation in Pd-catalyzed reactions. Comparative studies with electron-donating groups (e.g., methoxy) show faster coupling kinetics. Optimize reaction conditions (e.g., 1–5 mol% Pd(PPh), KCO base, DMF/HO solvent) to maximize yields .
Q. How can researchers resolve contradictions in reported hydrolytic stability?
- Methodological Answer : Discrepancies may arise from pH-dependent boronic acid equilibria (trigonal vs. tetrahedral forms). Conduct controlled stability studies at varying pH (4–10) and temperatures (25–60°C), monitoring degradation via HPLC. Buffered aqueous solutions (e.g., PBS) at neutral pH generally show <10% hydrolysis over 24 hours .
Q. What strategies improve solubility for aqueous-phase reactions?
- Methodological Answer : Co-solvents (e.g., THF, DMSO) or boronic acid masking (e.g., esterification with pinacol) enhance solubility. For biological applications, use PEGylated derivatives or nanoparticle encapsulation. Solubility data for analogous compounds suggest ~2–5 mg/mL in DMSO at 25°C .
Q. How does the compound interact with biomolecular targets (e.g., enzymes or receptors)?
- Methodological Answer : The boronic acid moiety can act as a reversible inhibitor for serine proteases (e.g., thrombin) via covalent binding to active-site residues. Use fluorescence polarization assays or X-ray crystallography to study binding kinetics. Molecular docking simulations (AutoDock Vina) can predict binding modes .
Data Analysis and Experimental Design
Q. What analytical methods detect trace impurities in synthesized batches?
- Methodological Answer : LC-MS with a C18 column (0.1% formic acid in HO/MeCN gradient) identifies impurities (e.g., desulfonated byproducts). ICP-MS quantifies residual palladium from coupling reactions (<10 ppm acceptable). Karl Fischer titration ensures low moisture content (<0.5%) .
Q. How can computational modeling guide derivative design?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic effects of substituents on boronic acid reactivity. QSAR models correlate sulfamoyl group position (para vs. meta) with biological activity. Molecular dynamics simulations assess membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
